3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 2,5-dimethylbenzenesulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent at the N5-amine position.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O2S/c1-14-10-11-15(2)20(12-14)35(33,34)23-22-29-21(18-8-3-4-9-19(18)32(22)31-30-23)28-17-7-5-6-16(13-17)24(25,26)27/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXKSRQMGKBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Amination: Attachment of the amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and structurally analogous triazoloquinazoline derivatives:
*Estimated based on structural similarity.
Key Findings:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases XLogP3 (~5.5) compared to analogs with methoxy (XLogP3 ~4.8) or methylbenzyl (XLogP3 ~5.1) groups .
Hydrogen Bonding and Solubility :
- The ethoxyphenyl analog has higher polar surface area (PSA ~107 Ų) due to the ethoxy group, improving aqueous solubility but reducing cell permeability .
- The target compound’s trifluoromethylphenyl group balances moderate PSA (~107 Ų) with favorable LogP, suggesting optimal bioavailability .
Steric and Electronic Modifications :
- Methyl and dimethylbenzenesulfonyl groups (e.g., and ) reduce steric hindrance compared to bulkier substituents like isopropylphenyl .
- The electron-withdrawing trifluoromethyl group may enhance electrophilic interactions in target binding pockets .
Biological Activity Trends: While explicit data for the target compound are sparse, analogs with chloro () or phenylsulfonyl () groups show activity in kinase assays or antimicrobial screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
